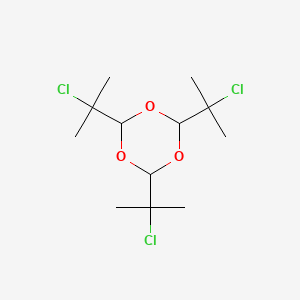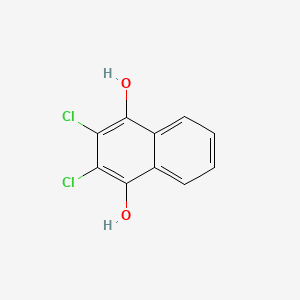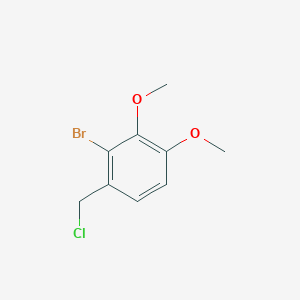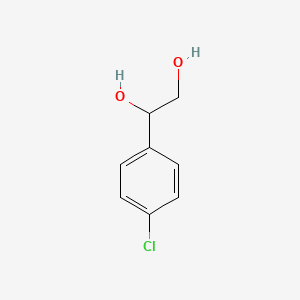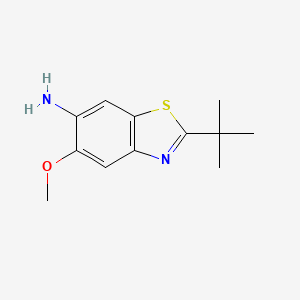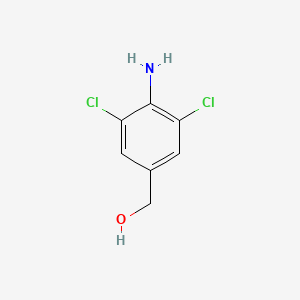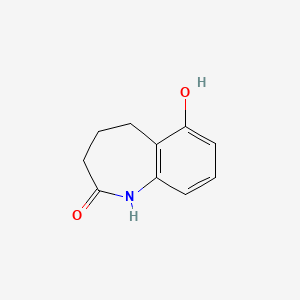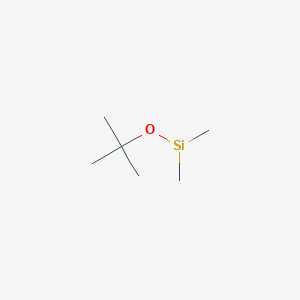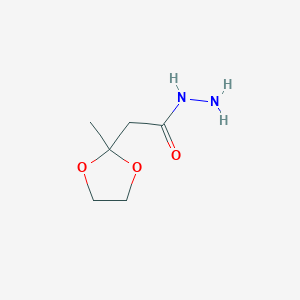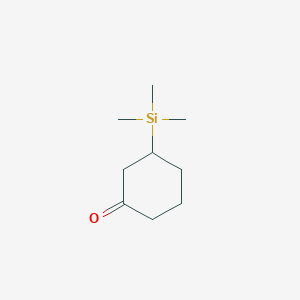
Cyclohexanone, 3-(trimethylsilyl)-
Vue d'ensemble
Description
Cyclohexanone, 3-(trimethylsilyl)- is a chemical compound with the molecular formula C9H18OSi . It is a derivative of cyclohexanone, where a trimethylsilyl group is attached . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Synthesis Analysis
Trimethylsilyl enol ethers of 1,3-diketones are generated “in situ” or obtained in high isolated yield by the reaction of 1,3-diketones with trimethylcyanosilane in various solvents such as cyclohexane, hexane, benzene, methylene chloride, chloroform, carbon tetrachloride, and acetonitrile .Molecular Structure Analysis
The molecular structure of Cyclohexanone, 3-(trimethylsilyl)- includes a six-carbon cyclic molecule with a ketone functional group . The SMILES string of Cyclohexanone, 3-(trimethylsilyl)- is CSi©C1CCCC(=O)C1 .Chemical Reactions Analysis
The trimethylsilyl group in Cyclohexanone, 3-(trimethylsilyl)- is characterized by chemical inertness and a large molecular volume . It can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Applications De Recherche Scientifique
Stereochemistry in Chemical Reactions
- Cyclohexanone derivatives, including those with trimethylsilyl groups, are used in studies exploring stereochemical aspects of chemical reactions. For example, enantioselective deprotonation of cyclohexanones using chiral bidentate lithium amides in the presence of trimethylsilyl chloride has been investigated (Toriyama et al., 1997).
Synthesis of Complex Organic Compounds
- Cyclohexanone derivatives serve as important intermediates in the synthesis of complex organic compounds. Studies have shown the preparation of various functionalized compounds starting from cyclohexanone derivatives, which highlights their versatility in organic synthesis (Fleming et al., 1992).
Catalytic Applications
- In catalysis, cyclohexanone derivatives are used to investigate the effects of catalysts on reaction outcomes. For instance, chiral (salen)TiCl2 complexes have been used to induce asymmetric addition of trimethylsilyl cyanide to aldehydes (Belokon’ et al., 1999).
Investigating Reaction Mechanisms
- Cyclohexanone derivatives are instrumental in studying the mechanisms of various chemical reactions. Research on the trifluoroacetolysis of certain cyclohexanone derivatives has provided insights into reaction pathways and mechanisms (Wickham & Kitching, 1983).
Developing New Synthetic Methods
- They are used in developing new synthetic methods, such as kinetic resolution and enantioselective deprotonation of racemic cyclohexanones, which is a critical area in asymmetric synthesis (Kim et al., 1989).
Role in Organic Chemistry
- Cyclohexanone derivatives like 3-(Trimethylsilyl)-1,4-cyclohexadiene have found several applications in organic chemistry, such as being a building block for synthesis and acting as a reagent in allylation (Simonneau & Oestreich, 2016).
Intramolecular Cyclization
- They are also used in studies on intramolecular cyclization, which is fundamental to understanding reaction dynamics and designing synthetic pathways (Kuroda et al., 1998).
Propriétés
IUPAC Name |
3-trimethylsilylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZOUFIZRWXHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450010 | |
| Record name | Cyclohexanone, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7531-60-4 | |
| Record name | Cyclohexanone, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



